(3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione
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Overview
Description
(3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a phenyl group and a hydroxyethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione typically involves the reaction of a suitable pyrrolidine derivative with a phenyl-substituted reagent under controlled conditions. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles such as halogens or nitro compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylidene group may yield a ketone or aldehyde, while reduction may produce a more saturated pyrrolidine derivative. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
(3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione include other pyrrolidine derivatives with different substituents on the ring. Examples include:
- (3Z)-3-(1-hydroxyethylidene)-1-benzylpyrrolidine-2,4-dione
- (3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.
Properties
IUPAC Name |
4-acetyl-3-hydroxy-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)11-10(15)7-13(12(11)16)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPWEVJQOVBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CN(C1=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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